Dihydromonacolin L
Overview
Description
Dihydromonacolin L is a pyranone compound obtained by selective hydrogenation of the 4a,5-double bond in monacolin L . It is a structural analog of monacolins, which are known for their cholesterol-lowering properties. This compound is a key intermediate in the biosynthesis of lovastatin, a widely used statin for reducing serum cholesterol levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydromonacolin L is synthesized through the highly reducing iterative polyketide synthase (HR-iPKS) pathway. The enzyme lovastatin nonaketide synthase (LovB) partners with an enoyl reductase (LovC) to construct this compound . The process involves multiple polyketide synthetic cycles with about 35 steps .
Industrial Production Methods
Industrial production of this compound typically involves fermentation using the filamentous fungus Aspergillus terreus . The fermentation process is optimized by adjusting culture media and environmental conditions to enhance the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
Dihydromonacolin L undergoes various chemical reactions, including:
Oxidation: Conversion to monacolin J by cytochrome P450 monooxygenase (LovA).
Hydrolysis: Formation of this compound acid by hydrolysis of the pyranone ring.
Common Reagents and Conditions
Oxidation: Typically involves cytochrome P450 enzymes under aerobic conditions.
Hydrolysis: Requires acidic or basic conditions to cleave the pyranone ring.
Major Products
Monacolin J: Formed through oxidation.
This compound acid: Formed through hydrolysis.
Scientific Research Applications
Dihydromonacolin L has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of lovastatin and other statins.
Biology: Studied for its role in the biosynthesis of cholesterol-lowering compounds.
Medicine: Investigated for its potential cholesterol-lowering effects and antioxidant properties.
Industry: Utilized in the production of statins through fermentation processes.
Mechanism of Action
Dihydromonacolin L exerts its effects by inhibiting the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (HMG-CoA reductase), which is the rate-limiting enzyme in cholesterol biosynthesis . This inhibition reduces the production of cholesterol in the liver, leading to lower serum cholesterol levels .
Comparison with Similar Compounds
Similar Compounds
Monacolin L: The precursor to dihydromonacolin L.
Monacolin J: An oxidation product of this compound.
Compactin: Another statin with a similar mechanism of action.
Uniqueness
This compound is unique due to its specific role as an intermediate in the biosynthesis of lovastatin. Its selective hydrogenation of the 4a,5-double bond in monacolin L distinguishes it from other monacolins .
Properties
IUPAC Name |
(4R,6R)-6-[2-[(1S,2S,4aR,6R,8aS)-2,6-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O3/c1-12-3-7-18-14(9-12)5-4-13(2)17(18)8-6-16-10-15(20)11-19(21)22-16/h4-5,12-18,20H,3,6-11H2,1-2H3/t12-,13+,14+,15-,16-,17+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNDLYBQPUJADV-VCWNUMGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1)C=CC(C2CCC3CC(CC(=O)O3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](C1)C=C[C@@H]([C@@H]2CC[C@@H]3C[C@H](CC(=O)O3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86827-77-2 | |
Record name | (4R,6R)-Tetrahydro-4-hydroxy-6-[2-[(1S,2S,4aR,6R,8aS)-1,2,4a,5,6,7,8,8a-octahydro-2,6-dimethyl-1-naphthalenyl]ethyl]-2H-pyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86827-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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